molecular formula C8H9Cl3N2O B1456068 2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone CAS No. 1306739-71-8

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

Cat. No. B1456068
CAS RN: 1306739-71-8
M. Wt: 255.5 g/mol
InChI Key: YRJNSDHSHJFCAP-UHFFFAOYSA-N
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Description

“2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone” is a chemical compound with the CAS number 1306739-71-8 . It’s related to “2,2,2-Trichloroethyl chloroformate”, which is used as a derivatizing reagent in gas chromatographic/mass spectrometric determination of a large range of amphetamine-related drugs and ephedrines in plasma, urine, and hair samples .

Scientific Research Applications

Fungicidal Activity

Pyrazole derivatives have been synthesized and evaluated for their fungicidal properties. For instance, novel 1,5-diaryl-1H-pyrazol-3-oxy derivatives containing oxyacetic acid or oxy(2-thioxothiazolidin-3-yl)ethanone moieties showed moderate inhibitory activity against Gibberella zeae, indicating potential applications in agriculture and plant protection (Liu et al., 2012).

Antiviral Activity

Research on 1-(1H-Pyrazolo[3,4-b]pyridin-5-yl)ethanone and its derivatives revealed compounds with significant antiviral activities. These compounds have been studied for their potential to inhibit viruses like HSV1 and HAV-MBB, suggesting their use in developing new antiviral drugs (Attaby et al., 2006).

Antitubercular Agents

A series of ethanone derivatives were synthesized and characterized for their antitubercular activity. Such compounds hold promise for the development of new therapies against tuberculosis, demonstrating the pharmaceutical potential of pyrazole-based chemicals in treating infectious diseases (Bhoot et al., 2011).

Antimicrobial Activity

Studies on new 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl) ethanone derivatives have shown them to possess antibacterial properties against common pathogenic bacteria. This highlights the role of pyrazole derivatives in developing new antibacterial agents, which is crucial given the rising antibiotic resistance (Asif et al., 2021).

properties

IUPAC Name

2,2,2-trichloro-1-(1,3,5-trimethylpyrazol-4-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl3N2O/c1-4-6(5(2)13(3)12-4)7(14)8(9,10)11/h1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRJNSDHSHJFCAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)C(=O)C(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701177031
Record name Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)ethanone

CAS RN

1306739-71-8
Record name Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1306739-71-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethanone, 2,2,2-trichloro-1-(1,3,5-trimethyl-1H-pyrazol-4-yl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701177031
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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